(4E)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)pyrrolidine-2,3-dione
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Overview
Description
3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1-[2-(4-MORPHOLINYL)ETHYL]-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1-[2-(4-MORPHOLINYL)ETHYL]-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving an aldehyde and an amine.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using a hydroxylating agent such as hydrogen peroxide.
Attachment of the Benzoyl Group: The benzoyl group is attached through a Friedel-Crafts acylation reaction, using a benzoyl chloride derivative.
Incorporation of the Morpholine and Pyridine Groups: These groups are introduced through nucleophilic substitution reactions, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1-[2-(4-MORPHOLINYL)ETHYL]-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1-[2-(4-MORPHOLINYL)ETHYL]-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1-[2-(4-MORPHOLINYL)ETHYL]-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-3-METHOXYBENZALDEHYDE: Similar in structure but lacks the pyrrole and morpholine groups.
4-(HYDROXYMETHYL)-3-METHYLBENZALDEHYDE: Similar aromatic structure but different functional groups.
Uniqueness
3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1-[2-(4-MORPHOLINYL)ETHYL]-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H27N3O5/c1-16-15-18(31-2)3-4-19(16)22(28)20-21(17-5-7-25-8-6-17)27(24(30)23(20)29)10-9-26-11-13-32-14-12-26/h3-8,15,21,28H,9-14H2,1-2H3/b22-20+ |
InChI Key |
BRLFIYYZQUXWEU-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)O |
Origin of Product |
United States |
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